molecular formula C20H25NO B4001322 N-(2-tert-butylphenyl)-2-phenylbutanamide

N-(2-tert-butylphenyl)-2-phenylbutanamide

Cat. No.: B4001322
M. Wt: 295.4 g/mol
InChI Key: DJCUFUKJIUXWPR-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-phenylbutanamide is an organic compound with the molecular formula C18H21NO It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of tert-butylphenylamine with phenylbutanoic acid in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, with the use of solvents like dichloromethane or tetrahydrofuran to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)succinimide: Shares the tert-butylphenyl group but differs in the core structure.

    N-(2-tert-butylphenyl)maleimide: Similar in structure but contains a maleimide group instead of a butanamide.

Uniqueness

N-(2-tert-butylphenyl)-2-phenylbutanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-5-16(15-11-7-6-8-12-15)19(22)21-18-14-10-9-13-17(18)20(2,3)4/h6-14,16H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCUFUKJIUXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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